2-(4-Fluorophenoxy)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone
Description
Properties
IUPAC Name |
2-(4-fluorophenoxy)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22FNO2S/c1-15-4-2-3-5-18(15)19-10-11-22(12-13-25-19)20(23)14-24-17-8-6-16(21)7-9-17/h2-9,19H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POLDRPKWSRRMOR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22FNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenoxy)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Thiazepane Ring: The thiazepane ring can be synthesized through a cyclization reaction involving a suitable precursor such as a diamine and a thioester.
Attachment of the Fluorophenoxy Group: The fluorophenoxy group is introduced via a nucleophilic substitution reaction, where a fluorophenol reacts with an appropriate electrophile.
Final Coupling Step: The final step involves coupling the thiazepane intermediate with the fluorophenoxy intermediate under conditions that promote the formation of the ethanone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenoxy)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(4-Fluorophenoxy)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenoxy)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenoxy group can enhance binding affinity through hydrophobic interactions and hydrogen bonding, while the thiazepane ring may contribute to the overall stability and specificity of the compound’s binding to its target.
Comparison with Similar Compounds
Compound A : 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
- Core Structure : 1,2,4-triazole ring (five-membered, three nitrogen atoms) with a sulfonylphenyl substituent.
- Key Substituents: 2,4-difluorophenyl, phenylsulfonyl, and phenylethanone groups.
- Synthesis : Prepared via sodium ethoxide-mediated coupling of triazole derivatives with α-halogenated ketones .
- The sulfonyl group enhances polarity, likely increasing solubility but reducing membrane permeability compared to the target’s thioether-containing thiazepane.
Compound B : (4-Ethylphenyl)[7-fluoro-4-(3-methylphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone
- Core Structure : Benzothiazine (six-membered fused ring with sulfur and nitrogen) oxidized to a 1,1-dioxido form.
- Key Substituents : 4-ethylphenyl, 3-methylphenyl (m-tolyl), and 7-fluoro groups.
- The m-tolyl substituent (vs. o-tolyl in the target) alters steric interactions, which may influence binding affinity in biological targets .
Substituent Effects on Physicochemical Properties
| Feature | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Heterocycle | 1,4-Thiazepane (7-membered, S/N) | 1,2,4-Triazole (5-membered, N3) | Benzothiazine-1,1-dioxido (fused ring) |
| Fluorine Position | 4-Fluorophenoxy (ether-linked) | 2,4-Difluorophenyl (directly attached) | 7-Fluoro (on benzothiazine) |
| Aromatic Substituents | o-Tolyl (ortho-methylphenyl) | Phenylsulfonylphenyl | m-Tolyl (meta-methylphenyl) |
| Ketone Group | Ethanone (CH3-CO-) | Phenylethanone (aryl-CO-) | Methanone (direct aryl-CO-) |
- Solubility: Compound A’s sulfonyl group likely increases aqueous solubility over the target’s fluorophenoxy ether. Compound B’s dioxido group may further enhance solubility but reduce lipophilicity.
Hypothesized Pharmacological Implications
- Compound A : The triazole-sulfonyl structure could target enzymes like cyclooxygenase (COX) or kinases, given precedent for sulfonamides in anti-inflammatory drugs .
- Compound B: The benzothiazine dioxido scaffold resembles known anticonvulsant or anticancer agents, where electron-deficient cores stabilize interactions with charged protein residues .
Biological Activity
2-(4-Fluorophenoxy)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone is a compound of interest due to its potential pharmacological properties. This thiazepane derivative features a complex molecular structure that may confer unique biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies, including synthesis methods, biological assays, and potential therapeutic applications.
Molecular Structure
The compound can be represented by the following structural formula:
This structure includes a fluorophenoxy group and a thiazepane ring, which are known to influence the compound's interaction with biological targets.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions. Common methods include:
- Piperidine-mediated condensation : This method facilitates the reaction between substituted 2-amino benzenethiols and hetero chalcones.
- Triethylamine-mediated addition : This approach involves the reaction of 2-aminoethanethiol hydrochloride with chalcones under basic conditions.
These methods allow for the formation of the thiazepane ring structure, which is crucial for the compound's biological activity.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of thiazepane derivatives. For instance, compounds similar to this compound have demonstrated significant antibacterial activity against various strains:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus | Good antibacterial activity |
| Bacillus subtilis | Good antibacterial activity |
| Escherichia coli | No significant inhibition |
| Pseudomonas aeruginosa | No significant inhibition |
In particular, derivatives have shown better efficacy against gram-positive bacteria compared to gram-negative strains .
Anti-inflammatory Activity
Research into the anti-inflammatory effects of similar compounds has yielded mixed results. While some thiazepane derivatives exhibit anti-inflammatory properties, others have shown negligible activity. For example, a related study indicated that none of the evaluated compounds demonstrated promising anti-inflammatory effects .
Antiviral Activity
The antiviral potential of thiazepane derivatives has also been explored. Compounds structurally related to this compound have shown low to moderate activity against viruses such as HSV-1 and influenza A. The effectiveness varied significantly depending on specific structural modifications .
Case Studies
A notable case study involved the evaluation of a series of thiazepane derivatives in vitro against Mycobacterium tuberculosis. The results indicated that while some compounds exhibited potent anti-tubercular activity, others were less effective. The study emphasized the importance of structural variations in determining biological outcomes .
Q & A
Q. What are the established synthetic routes for 2-(4-fluorophenoxy)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone, and how can purity be optimized?
The synthesis typically involves multi-step reactions, starting with the formation of the thiazepane ring via cyclization of precursors like 2-aminoethanethiol derivatives with carbonyl-containing intermediates. Subsequent functionalization introduces the 4-fluorophenoxy and o-tolyl groups through nucleophilic substitution or coupling reactions . Purification methods such as column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (solvent: ethanol) are critical for achieving >95% purity. Monitoring reaction progress via TLC and HPLC ensures minimal by-products .
Q. How is the molecular structure of this compound characterized in academic research?
Structural confirmation relies on spectroscopic techniques:
- NMR (¹H/¹³C): Assigns proton environments (e.g., fluorophenyl aromatic protons at δ 6.8–7.2 ppm) and carbon backbone .
- IR Spectroscopy : Identifies key functional groups (C=O stretch ~1700 cm⁻¹, S-C-N vibrations in thiazepane ring ~650 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion matching theoretical mass) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing, though this requires high-purity crystals .
Q. What in vitro assays are recommended for preliminary biological activity screening?
Initial screening focuses on:
- Enzyme inhibition assays (e.g., kinase or protease targets) using fluorogenic substrates to quantify IC₅₀ values .
- Receptor binding studies (e.g., GPCRs) via competitive radioligand displacement assays .
- Cytotoxicity profiling (MTT assay) against cancer cell lines (e.g., HeLa, MCF-7) to assess antiproliferative effects .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
Employ Design of Experiments (DoE) to test variables:
- Catalysts : Palladium complexes for cross-coupling steps (e.g., Suzuki-Miyaura for aryl group introduction) .
- Solvents : Polar aprotic solvents (DMF, DMSO) for cyclization steps at 80–100°C .
- Time-Temperature Profiles : Shorter reaction times (2–4 hrs) reduce decomposition risks . Scaling up requires transitioning from batch to flow reactors for exothermic steps .
Q. What strategies resolve contradictions in reported biological activity data?
Contradictions may arise from assay variability or off-target effects. Mitigation approaches include:
- Orthogonal assays (e.g., SPR for binding affinity vs. functional cAMP assays for GPCR activity) .
- Structural analogs : Compare activity of derivatives to identify critical pharmacophores .
- Dose-response curves : Validate EC₅₀/IC₅₀ consistency across independent labs .
Q. How can the mechanism of action be elucidated for this compound?
Advanced techniques include:
- Surface Plasmon Resonance (SPR) : Direct measurement of target protein binding kinetics .
- CRISPR-Cas9 knockout models : Identify essential genes for compound efficacy in cellular models .
- Metabolomics : Track downstream metabolic changes (e.g., LC-MS-based profiling of treated cells) .
Q. What methodologies are effective for separating enantiomers of this compound?
Chiral resolution methods:
- Chiral HPLC : Use columns like Chiralpak IA with hexane/isopropanol mobile phases .
- Crystallization with chiral auxiliaries : Diastereomeric salt formation using (-)-dibenzoyl tartaric acid .
- Enzymatic resolution : Lipase-mediated kinetic resolution of racemic mixtures .
Q. How should stability studies be designed under physiological conditions?
Assess:
- pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C for 24–72 hrs, monitoring degradation via HPLC .
- Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures .
- Light sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
